molecular formula C24H24N2O5S B11654735 Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11654735
M. Wt: 452.5 g/mol
InChI Key: TXMTYWSTMSYEGT-UHFFFAOYSA-N
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Description

ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C22H22N2O5S This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Substitution Reactions: The thiophene ring undergoes various substitution reactions to introduce the methoxyphenylcarbamoyl and methylbenzamido groups.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure the desired reaction kinetics.

    Purification Steps: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-AMINO-5-(2-METHOXYPHENYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 2-AMINO-4-(4-BROMOPHENYL)-5-ETHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O5S/c1-5-31-24(29)19-15(3)20(22(28)25-17-8-6-7-9-18(17)30-4)32-23(19)26-21(27)16-12-10-14(2)11-13-16/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27)

InChI Key

TXMTYWSTMSYEGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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